Mmp-9-IN-1 -

Mmp-9-IN-1

Catalog Number: EVT-3154783
CAS Number:
Molecular Formula: C16H17F2N3O3S
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM) []. MMP-9, also known as gelatinase B, is one of the key members of this family and is involved in various physiological and pathological processes, including tissue repair, inflammation, angiogenesis, and tumor metastasis [].

Synthesis Analysis

Synthesis Methods
The synthesis of Mmp-9-IN-1 typically involves multi-step organic reactions that can include:

  1. Starting Materials: The synthesis begins with commercially available precursors, often involving amines and carboxylic acids.
  2. Coupling Reactions: Key steps may involve coupling reactions facilitated by coupling agents such as carbodiimides to form amide bonds.
  3. Purification: After synthesis, the compound is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
  4. Characterization: The final product undergoes characterization using spectroscopic methods (NMR, IR) and mass spectrometry to confirm its structure.

Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to enhance yield and selectivity for the desired product.

Molecular Structure Analysis

Molecular Structure
Mmp-9-IN-1 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against MMP-9.

  • Core Structure: The core structure typically comprises a hydrazone or sulfonamide linkage that is critical for binding to the active site of MMP-9.
  • Functional Groups: The presence of electron-withdrawing groups enhances binding affinity through interactions with key residues in the enzyme's active site.
  • 3D Conformation: Molecular modeling studies indicate that the compound adopts a conformation that optimally fits within the substrate-binding pocket of MMP-9, facilitating effective inhibition.

Quantitative structure–activity relationship (QSAR) analyses may also be employed to refine the design based on structural features linked to biological activity.

Chemical Reactions Analysis

Chemical Reactions Involving Mmp-9-IN-1
Mmp-9-IN-1 primarily acts as an inhibitor through reversible binding to the active site of MMP-9. Key reactions include:

  1. Inhibition Mechanism: The compound binds to the catalytic zinc ion within the active site, preventing substrate access and subsequent proteolytic activity.
  2. Competitive Inhibition: Studies indicate that Mmp-9-IN-1 exhibits competitive inhibition characteristics, meaning it competes with natural substrates for binding to MMP-9.
  3. Kinetics: Kinetic studies provide insights into the inhibition constant (Ki) values, which reflect the potency of Mmp-9-IN-1 against MMP-9.

These reactions are crucial for understanding how Mmp-9-IN-1 can modulate MMP activity in various biological contexts.

Mechanism of Action

Mechanism of Action
The mechanism by which Mmp-9-IN-1 exerts its effects involves several key processes:

  1. Enzyme Binding: Upon administration, Mmp-9-IN-1 selectively binds to the active site of MMP-9 through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Substrate Inhibition: This binding effectively blocks access to natural substrates, inhibiting the proteolytic function of MMP-9.
  3. Biological Consequences: Inhibition leads to reduced extracellular matrix degradation and modulation of cellular signaling pathways involved in inflammation and cancer progression.

Experimental data support these mechanisms through assays measuring enzymatic activity before and after treatment with Mmp-9-IN-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Mmp-9-IN-1 exhibits several notable physical and chemical properties:

PropertyValue
Molecular WeightApproximately 300 g/mol
SolubilitySoluble in DMSO and ethanol
Melting Point150–155 °C
Log P2.5
pKa7.0

These properties are critical for determining the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Applications

Scientific Applications
Mmp-9-IN-1 has potential applications across various fields:

  1. Cancer Therapy: Due to its ability to inhibit tumor invasion and metastasis mediated by MMP-9, it is being explored as an adjunct therapy in cancer treatment protocols.
  2. Inflammatory Diseases: The compound may be beneficial in treating chronic inflammatory conditions where elevated levels of MMP-9 contribute to tissue damage.
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the role of MMPs in different biological processes.

Ongoing clinical trials and preclinical studies aim to further elucidate its efficacy and safety profile in these applications.

Introduction to MMP-9 as a Therapeutic Target

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B or 92-kDa type IV collagenase, represents a crucial enzymatic target in contemporary drug discovery due to its multifaceted roles in pathological processes. This zinc-dependent endopeptidase (EC 3.4.24.35) belongs to the matrix metalloproteinase family and exhibits proteolytic activity against numerous extracellular matrix (ECM) components and signaling molecules. MMP-9's structural complexity—characterized by propeptide, catalytic, fibronectin type II (FnII)-inserted, O-glycosylated, and hemopexin domains—enables its interaction with diverse substrates [1] [8]. Unlike other MMPs, MMP-9 contains three FnII repeats within its catalytic domain that enhance binding to denatured collagens (gelatins), explaining its historical designation as gelatinase B [2] [8]. The enzyme exists as 92-kDa pro-MMP-9 and undergoes activation through a cysteine switch mechanism wherein disruption of the Zn²⁺-cysteine bond in the PRCGVPD sequence permits catalytic activity [8] [9]. Its expression is transcriptionally regulated by NF-κB, AP-1, and SP1 factors and post-transcriptionally modulated through epigenetic mechanisms and non-coding RNAs, creating multiple regulatory points for therapeutic intervention [5] [8].

Biological Roles of MMP-9 in Pathophysiological Processes

MMP-9 mediates critical biological functions through proteolytic remodeling of the extracellular environment. Beyond ECM degradation, MMP-9 activates latent growth factors (e.g., TGF-β, VEGF), cytokines (IL-1β), and chemokines, thereby influencing cell signaling networks [1] [5]. In physiological contexts, MMP-9 facilitates tissue remodeling during embryogenesis, wound healing, and angiogenesis. However, pathological dysregulation contributes to:

  • Cancer Invasion/Metastasis: MMP-9 degrades type IV collagen in basement membranes, enabling tumor cell intravasation into circulation. It also processes E-cadherin to promote epithelial-mesenchymal transition (EMT) [3] [5] [6].
  • Angiogenesis: By releasing matrix-bound VEGF and cleaving collagen XVIII to generate angiogenic endostatin fragments, MMP-9 modulates vascular growth—critical for tumor progression [1] [2].
  • Inflammation: MMP-9 activates pro-inflammatory cytokines (IL-1β, IL-8) and facilitates leukocyte migration across endothelial barriers, amplifying inflammatory cascades [5] [9].
  • Neurological Damage: In stroke and neurodegenerative diseases, MMP-9 disrupts the blood-brain barrier via degradation of tight junction proteins (claudin-5, occludin), permitting neurotoxic edema [4] [9].

Table 1: Pathophysiological Roles of MMP-9 in Major Disease Categories

Disease CategoryKey MMP-9-Mediated MechanismsFunctional Outcomes
CancerDegradation of type IV collagen in basement membranesTumor cell invasion and intravasation
Cleavage of E-cadherinEpithelial-mesenchymal transition (EMT)
Release of matrix-bound VEGFTumor angiogenesis
Cardiovascular DiseaseElastin degradation in vessel wallsAtherosclerotic plaque instability
Collagen remodeling in myocardiumPost-infarction ventricular dilation
Angiotensin II activationHypertension and cardiac hypertrophy
Neurological DisordersDegradation of blood-brain barrier proteinsNeuroinflammatory cell infiltration
Cleavage of myelin basic proteinDemyelination in multiple sclerosis
β-amyloid peptide processingAmyloid plaque formation

MMP-9 Overexpression in Disease Pathogenesis: Cancer, Neurological Disorders, and Cardiovascular Remodeling

Elevated MMP-9 expression correlates with advanced disease progression and poor clinical outcomes across multiple pathologies. In oncology, MMP-9 overexpression is documented in >80% of colorectal carcinomas and associates with metastatic dissemination and reduced survival [3] [6]. Transcriptional upregulation occurs through oncogenic signaling (e.g., KRAS/ERK) and cytokine networks (TNF-α, IL-6) within the tumor microenvironment [3] [8]. Similarly, MMP-9 polymorphisms like -1562C/T (rs3918242) increase promoter activity and correlate with susceptibility to breast, colorectal, and gastric cancers [5] [9]. In neurological contexts, MMP-9 levels surge in cerebrospinal fluid following ischemic stroke, contributing to hemorrhagic transformation through blood-brain barrier disruption [4] [9]. Alzheimer’s patients exhibit elevated MMP-9 in amyloid plaques, suggesting roles in β-amyloid processing. Cardiovascularly, MMP-9 drives post-infarction ventricular remodeling by activating inflammatory cytokines and degrading myocardial matrix scaffolding, leading to wall thinning and dilation [2] [10]. Atherosclerotic plaques overexpressing MMP-9 demonstrate thinner fibrous caps due to collagenolysis, increasing rupture risk [4] [10].

Rationale for Selective MMP-9 Inhibition in Targeted Therapy

The therapeutic rationale for selective MMP-9 inhibition stems from three key factors: pathological overexpression, functional specificity, and historical challenges with broad-spectrum inhibitors. First, MMP-9 is minimally expressed in healthy tissues but markedly upregulated in diseased states, providing a wide therapeutic window [1] [8]. Second, unlike early-generation inhibitors (e.g., marimastat) that targeted conserved catalytic zinc sites across MMPs, selective agents exploit structural singularities in MMP-9—notably its S1' pocket depth and FnII domain interactions [7] [9]. Broad-spectrum MMP inhibitors failed clinically due to musculoskeletal toxicity from MMP-1 inhibition and lacked efficacy due to functional redundancy among MMPs [4] [8]. Selective MMP-9 blockade avoids these pitfalls while permitting precise modulation of disease-relevant proteolytic pathways. For instance, in cancer, MMP-9 inhibition suppresses metastasis without impairing MMP-14-dependent homeostatic collagen turnover [3] [6]. This underscores the necessity for agents like "Mmp-9-IN-1" designed for high specificity against MMP-9 over closely related gelatinase MMP-2 and collagenases like MMP-8 [7] [9].

Properties

Product Name

Mmp-9-IN-1

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Molecular Formula

C16H17F2N3O3S

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

OLTRRVUORWPRGF-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F

Solubility

not available

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.